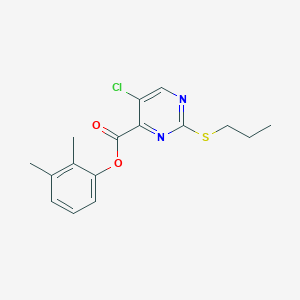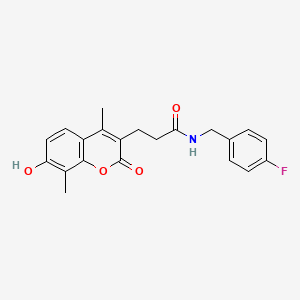![molecular formula C23H19N5OS2 B11404041 5-({[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B11404041.png)
5-({[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-({[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including a triazole ring, a thiophene ring, and an oxadiazole ring
Preparation Methods
The synthesis of 5-({[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by cyclization of the corresponding hydrazinecarbothioamide with an appropriate acyl chloride.
S-Alkylation: The triazole-thiol intermediate undergoes S-alkylation with a suitable alkylating agent, such as 2-bromo-1-phenylethanone.
Formation of the Oxadiazole Ring: The final step involves the cyclization of the intermediate with a thiophene derivative to form the oxadiazole ring.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
5-({[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-({[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Materials Science: It can be used in the development of advanced materials, such as organic semiconductors and photovoltaic materials.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-({[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, leading to inhibition or activation of biological processes . The thiophene and oxadiazole rings contribute to the compound’s overall stability and reactivity, enhancing its biological activity .
Comparison with Similar Compounds
Similar compounds to 5-({[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole include:
4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: This compound shares the triazole-thiol moiety and exhibits similar biological activities.
4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b′]dithiophene: This compound contains a thiophene ring and is used in materials science applications.
The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which contribute to its diverse chemical and biological properties.
Properties
Molecular Formula |
C23H19N5OS2 |
|---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
5-[[4-phenyl-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-3-thiophen-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C23H19N5OS2/c1-3-8-17(9-4-1)13-14-20-25-26-23(28(20)18-10-5-2-6-11-18)31-16-21-24-22(27-29-21)19-12-7-15-30-19/h1-12,15H,13-14,16H2 |
InChI Key |
LWGUFUAHJZZDGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN=C(N2C3=CC=CC=C3)SCC4=NC(=NO4)C5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methoxy-N-{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}benzamide](/img/structure/B11403966.png)
![9-(biphenyl-4-yl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B11403969.png)
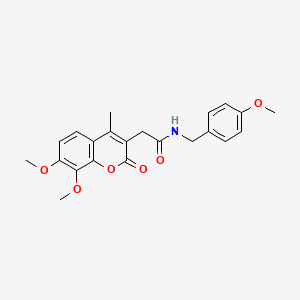

![N-(3-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)furan-2-carboxamide](/img/structure/B11403984.png)
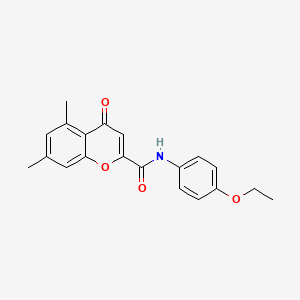

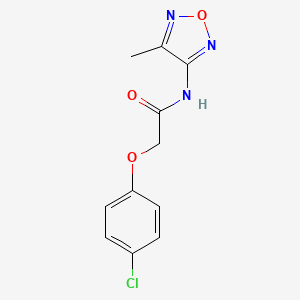
![N,6-diphenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11404008.png)
![4-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11404021.png)
![N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]butanamide](/img/structure/B11404024.png)
